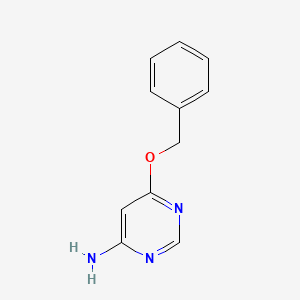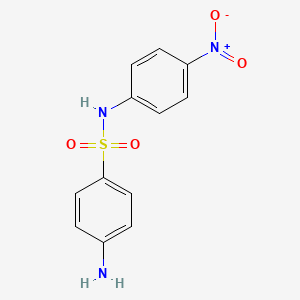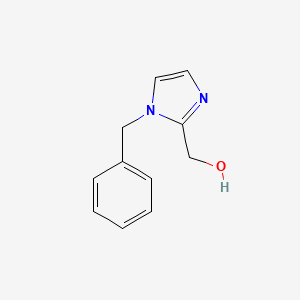
3,5-Difluorobenzaldehyde
Vue d'ensemble
Description
3,5-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its use as an intermediate in organic synthesis and its applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzaldehyde can be synthesized through the continuous oxidation of 3,5-difluorotoluene. The process involves using hydrogen peroxide as an oxidizing agent and acetic acid as a solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts. The reaction is carried out in a tubular reactor under mild conditions, with a reaction temperature of around 105°C and a short reaction time .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous oxidation process ensures high production efficiency and safety. The use of tubular reactors allows for effective control of reaction conditions and high raw material utilization rates .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of metal ion catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3,5-Difluorobenzoic acid.
Reduction: 3,5-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Difluorobenzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: As a building block in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-difluorobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in many synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 3,4-Difluorobenzaldehyde
- 3,5-Dichlorobenzaldehyde
Propriétés
IUPAC Name |
3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOFZHSTJHGQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343199 | |
| Record name | 3,5-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32085-88-4 | |
| Record name | 3,5-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32085-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the NMR coupling constant ⁶J(H,CHO) in 3,5-difluorobenzaldehyde unique compared to benzaldehyde?
A1: Unlike benzaldehyde where ⁶J(H,CHO) is undetectable, this compound exhibits a positive and measurable ⁶J(H,CHO) coupling constant, reaching up to 0.09 Hz []. This difference arises from two main factors:
- Lower Rotational Barrier: The fluorine substituents in the meta positions of this compound lower the energy barrier to rotation around the C-CHO bond compared to benzaldehyde []. This allows for more conformational flexibility, influencing the observed coupling.
- Electronic Effects: The fluorine substituents, with their negative σR.ST values, are believed to stabilize an ionic valence bond structure within the molecule. This specific resonance form is hypothesized to contribute to the observed positive ⁶J(H,CHO) coupling constant [].
Q2: How was this compound utilized in the stereoselective synthesis of korupensamines A and B?
A2: Researchers employed a planar chiral arene chromium complex containing this compound as a key intermediate in the synthesis of korupensamines A and B []. The fluorine atoms played a crucial role in directing further reactions:
- Palladium-catalyzed Cross-Coupling: The chiral chromium complex of this compound underwent a palladium-catalyzed cross-coupling reaction with naphthylboronic acid, creating a specific stereoisomer of a biaryl compound [].
- Nucleophilic Substitution: The fluorine atoms in the resulting biaryl complex were then replaced by isopropoxy groups via nucleophilic substitution, demonstrating their synthetic utility in building the desired korupensamine structures [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
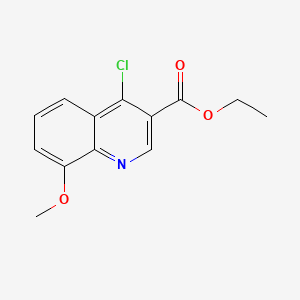
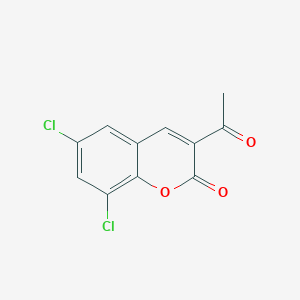
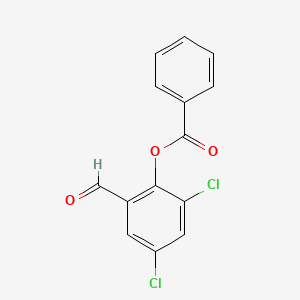
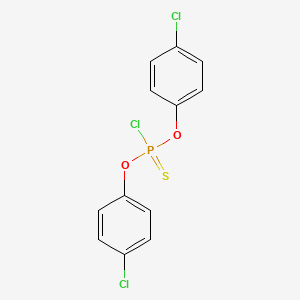


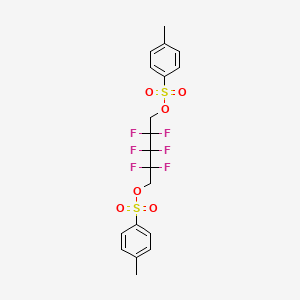


![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
